Cas no 772-15-6 ((S)-3-Phenylbutyric acid)

(S)-3-Phenylbutyric acid structure
Nombre del producto:(S)-3-Phenylbutyric acid
Número CAS:772-15-6
MF:C10H12O2
Megavatios:164.201083183289
MDL:MFCD00077842
CID:983278
PubChem ID:852991
(S)-3-Phenylbutyric acid Propiedades químicas y físicas
Nombre e identificación
-
- (s)-3-phenylbutyric acid
- (+)-(S)-3-phenylbutanoic acid
- (3S)-(+)-3-phenylbutyric acid
- (3S)-3-phenyl-Mutanoic Acid
- (R)-(-)-3-phenylbutyric acid
- (S)-(+)-3-phenylbutanoic acid
- 78240_ALDRICH
- AC1LGWG6
- AC1Q297K
- AG-H-08576
- SureCN1149768
- (3S)-3-phenylbutanoic acid
- ZZEWMYILWXCRHZ-QMMMGPOBSA-N
- (S)-3-Phenylbutanoic acid
- 3-Phenylbutanoic acid #
- (S)-
- A-Methylhydrocinnamic acid
- FCH1120221
- Benzenepropanoic acid, .beta.-methyl-, (S)-
- Benzenepropanoic acid, beta-methyl-, (betaS)-
- Q27460225
- FBZ
- A914434
- AKOS015840314
- (S)-3-Phenylbutanoicacid
- CS-0106072
- DTXSID60357380
- EN300-108269
- (S)-3-Phenylbutyric acid, >=99.0% (sum of enantiomers, HPLC)
- 772-15-6
- (S)-beta-Methylhydrocinnamic acid
- (S)-3-PHENYLBUTYRICACID
- AS-58165
- AKOS015890816
- SCHEMBL1149768
- MFCD00077842
- AC6792
- (S)-3-Phenylbutyric acid
-
- MDL: MFCD00077842
- Renchi: 1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1
- Clave inchi: ZZEWMYILWXCRHZ-QMMMGPOBSA-N
- Sonrisas: O([H])C(C([H])([H])[C@]([H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Atributos calculados
- Calidad precisa: 164.08376
- Masa isotópica única: 164.083729621g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 148
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: 2.2
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 37.3
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.069(lit.)
- Punto de fusión: Not available
- Punto de ebullición: 94-95℃/0.3mmHg(lit.)
- Punto de inflamación: 170.2±13.9 °C
- índice de refracción: n20/D 1.518
- PSA: 37.3
- Logp: 2.26480
- Disolución: Not determined
- Presión de vapor: 0.0±0.6 mmHg at 25°C
(S)-3-Phenylbutyric acid Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Wgk Alemania:3
- Instrucciones de Seguridad: 23-24/25
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(S)-3-Phenylbutyric acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y14975-5g |
(S)-3-Phenylbutanoic acid |
772-15-6 | 97% | 5g |
¥14629.0 | 2024-07-15 | |
Enamine | EN300-108269-0.1g |
(3S)-3-phenylbutanoic acid |
772-15-6 | 95% | 0.1g |
$156.0 | 2023-10-28 | |
Enamine | EN300-108269-1.0g |
(3S)-3-phenylbutanoic acid |
772-15-6 | 95% | 1g |
$450.0 | 2023-06-10 | |
eNovation Chemicals LLC | D686419-1g |
(S)-3-Phenylbutyric Acid |
772-15-6 | 97% | 1g |
$495 | 2024-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506741-250mg |
(S)-3-Phenylbutyric acid, |
772-15-6 | 250mg |
¥1504.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1176712-250mg |
(S)-3-Phenylbutanoic acid |
772-15-6 | 97% | 250mg |
¥2106.00 | 2024-07-28 | |
Enamine | EN300-108269-0.05g |
(3S)-3-phenylbutanoic acid |
772-15-6 | 95% | 0.05g |
$105.0 | 2023-10-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506741-250 mg |
(S)-3-Phenylbutyric acid, |
772-15-6 | 250MG |
¥1,504.00 | 2023-07-10 | ||
Enamine | EN300-108269-0.25g |
(3S)-3-phenylbutanoic acid |
772-15-6 | 95% | 0.25g |
$223.0 | 2023-10-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 78240-5ML |
( |
772-15-6 | ≥99.0% (sum of enantiomers, HPLC) | 5ML |
3503.89 | 2021-05-17 |
(S)-3-Phenylbutyric acid Literatura relevante
-
Andrew M. Ingram,Kirsten Stirling,Karen Faulds,Barry D. Moore,Duncan Graham Org. Biomol. Chem. 2006 4 2869
-
2. Base catalysed rearrangements involving ylide intermediates. Part 15. The mechanism of the Stevens [1,2] rearrangementW. David Ollis,Max Rey,Ian O. Sutherland J. Chem. Soc. Perkin Trans. 1 1983 1009
-
3. Electron spin resonance studies. Part XI. Heterolytic fragmentations of hydroxycyclohexadienyl radicalsR. O. C. Norman,R. J. Pritchett J. Chem. Soc. B 1967 926
-
J. Grimshaw,P. G. Millar J. Chem. Soc. C 1970 2324
-
Giyoung Shin,Sam Mathew,Minsu Shon,Byung-Gee Kim,Hyungdon Yun Chem. Commun. 2013 49 8629
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:772-15-6)(S)-3-Phenylbutyric acid

Pureza:99%
Cantidad:10g
Precio ($):2007.0